Dipropyl ether

Description

Properties

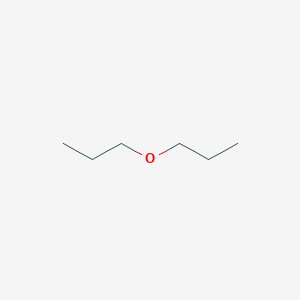

IUPAC Name |

1-propoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-7-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLCUAVZOMRGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042343 | |

| Record name | Propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-propyl ether appears as a colorless liquid with a strong odor. Less dense than water and slightly soluble in water. Vapors are heavier than air. In high concentrations the vapors may be narcotic., Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

89-91 °C, 88-90 °C | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

70 °F (NFPA, 2010), 70 °F (21 °C) (Closed cup), 21 °C c.c. | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, ether, In water, 4.9X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.25 | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7466 at 20 °C/4 °C, Relative density (water = 1): 0.7 | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.53 (Air =1), Relative vapor density (air = 1): 3.53 | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

62.5 [mmHg], 62.5 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.33 | |

| Record name | Propyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile liquid | |

CAS No. |

111-43-3 | |

| Record name | DI-N-PROPYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3316 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q250HS4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-122 °C | |

| Record name | DIPROPYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIPROPYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0468 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl ether, also known as di-n-propyl ether or 1-propoxypropane, is an organic compound with the chemical formula C6H14O. It is a colorless, volatile, and highly flammable liquid with a characteristic sweet, ethereal odor.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for use by professionals in research, science, and drug development. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations of key chemical processes.

Physical Properties

This compound exhibits physical properties typical of a low-molecular-weight ether. It is less dense than water and has limited solubility in aqueous solutions while being miscible with many organic solvents.[1][2][4]

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Units | Conditions |

| Molecular Weight | 102.17 | g/mol | |

| Boiling Point | 88-91 | °C | at 1 atm |

| Melting Point | -123 to -122 | °C | |

| Density | 0.736 - 0.7466 | g/mL | at 20-25 °C |

| Vapor Pressure | 55 - 62.5 | mmHg | at 20-25 °C |

| Flash Point | -28 to -18.4 | °C | closed cup |

| Refractive Index | 1.380 | at 20 °C | |

| Solubility in Water | 0.3 - 3 | g/L | at 20-25 °C |

| log Kow (Octanol-Water Partition Coefficient) | 2.03 | ||

| Vapor Density | 3.53 | (Air = 1) |

References:[1][3][5][6][7][8][9][10][11][12]

Chemical Properties and Reactivity

This compound's chemical behavior is primarily defined by the ether linkage and the n-propyl groups. Like other ethers, it is relatively unreactive towards many reagents but exhibits some characteristic reactions.

Peroxide Formation

A significant chemical property of this compound is its tendency to form explosive peroxides upon exposure to air and light over time.[2][3][13] This is a critical safety consideration, and samples of this compound should be regularly tested for the presence of peroxides, especially before distillation or concentration. Antioxidants like butylated hydroxytoluene (BHT) are often added to inhibit this process.[3]

Reactivity with Acids and Oxidizers

Ethers like this compound can act as Lewis bases, forming salts with strong acids and addition complexes with Lewis acids.[2] They can also react violently with strong oxidizing agents.[2][14]

Combustion

This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[2][13][15] Complete combustion yields carbon dioxide and water.[14]

Experimental Protocols

This section details the standardized methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard laboratory distillation apparatus or a micro-boiling point method. The principle involves heating the liquid until its vapor pressure equals the atmospheric pressure, at which point the liquid boils. The temperature of the vapor is then measured. For a standardized procedure, ASTM D1120 can be followed.[4][8][11][13][16]

Methodology (based on ASTM D1120):

-

Apparatus: A round-bottom flask, a condenser, a calibrated thermometer, a heating mantle, and boiling chips.

-

Procedure:

-

Place a measured volume of this compound and boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation head to ensure it measures the temperature of the vapor in equilibrium with the boiling liquid.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of condensate is observed on the thermometer and in the condenser. This temperature is the boiling point.

-

For precise measurements, the observed boiling point should be corrected for atmospheric pressure.

-

Determination of Melting Point (Freezing Point)

The melting point, or more accurately for a liquid, the freezing point, can be determined by cooling the substance until it solidifies and then warming it slowly to observe the temperature at which it melts. A relevant standardized method is ASTM D2386 .[1][7][9][17]

Methodology (based on ASTM D2386):

-

Apparatus: A jacketed sample tube, a stirrer, a calibrated low-temperature thermometer, and a cooling bath.

-

Procedure:

-

Place the this compound sample in the sample tube.

-

Immerse the jacketed tube in a cooling bath capable of reaching temperatures below the expected freezing point.

-

Stir the sample continuously as it cools to prevent supercooling.

-

Observe the sample for the formation of the first solid crystals.

-

Remove the tube from the cooling bath and allow it to warm slowly while stirring.

-

Record the temperature at which the last of the solid crystals disappears. This is the freezing point.

-

Determination of Density

The density of this compound can be measured using a pycnometer, hydrometer, or a digital density meter. ASTM D4052 describes the use of a digital density meter, which offers high precision.[2][3][10][14][18]

Methodology (based on ASTM D4052):

-

Apparatus: A digital density meter with a calibrated oscillating U-tube, and a means for temperature control.

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

-

Inject the this compound sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile substance will ignite in the presence of an ignition source. For a flammable liquid like this compound, a closed-cup method is appropriate. ASTM D56 using a Tag Closed Cup Tester is a suitable standard.[5][6][15][19][20]

Methodology (based on ASTM D56):

-

Apparatus: A Tag Closed Cup Tester, which includes a sample cup with a lid, a test flame applicator, and a temperature-controlled bath.

-

Procedure:

-

Pour the this compound sample into the test cup up to the marked level.

-

Close the lid and heat the sample at a slow, constant rate.

-

At regular temperature intervals, apply the test flame through the opening in the lid.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

-

Test for Peroxides

A qualitative test for the presence of peroxides in ethers is crucial for safety. A common method involves the use of potassium iodide.

Methodology:

-

Reagents: A freshly prepared 10% (w/v) aqueous solution of potassium iodide, and a small amount of dilute hydrochloric acid.

-

Procedure:

-

In a test tube, add approximately 10 mL of the this compound sample.

-

Add 1 mL of the freshly prepared potassium iodide solution and a few drops of dilute hydrochloric acid.

-

Shake the mixture.

-

A yellow to brown color in the aqueous layer indicates the presence of peroxides, as the peroxides oxidize the iodide ions to iodine. A deeper color signifies a higher concentration of peroxides. For a more sensitive test, a drop of starch solution can be added, which will turn blue-black in the presence of iodine.[12]

-

Synthesis of this compound

This compound is typically synthesized by one of two primary methods: the Williamson ether synthesis or the acid-catalyzed dehydration of n-propanol.

Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction.[21][22][23][24] For this compound, sodium propoxide is reacted with 1-halopropane (e.g., 1-bromopropane).

Caption: Williamson Ether Synthesis of this compound.

Acid-Catalyzed Dehydration of n-Propanol

This method involves heating n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][25][26] Two molecules of n-propanol are dehydrated to form one molecule of this compound and one molecule of water.

Caption: Acid-Catalyzed Dehydration of n-Propanol.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Flammability: It is highly flammable and should be kept away from heat, sparks, open flames, and other ignition sources.[2][13][15] Use in a well-ventilated area and take precautionary measures against static discharge.[13]

-

Health Hazards: Vapors may cause drowsiness and dizziness.[13][15] It can cause irritation to the eyes, skin, and respiratory tract.[13] Repeated exposure may cause skin dryness or cracking.[13]

-

Peroxide Formation: As mentioned, it can form explosive peroxides. Store in a cool, dark, and tightly sealed container.[3] Test for peroxides before use, especially before distillation.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the quality control testing of a this compound sample.

Caption: Quality Control Workflow for this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D4052 - eralytics [eralytics.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. reference.globalspec.com [reference.globalspec.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 11. store.astm.org [store.astm.org]

- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. data.ntsb.gov [data.ntsb.gov]

- 16. matestlabs.com [matestlabs.com]

- 17. petrolube.com [petrolube.com]

- 18. store.astm.org [store.astm.org]

- 19. ASTM D56 - eralytics [eralytics.com]

- 20. contitesting.com [contitesting.com]

- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 22. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 23. byjus.com [byjus.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. researchgate.net [researchgate.net]

- 26. Buy this compound | 111-43-3 [smolecule.com]

An In-depth Technical Guide to the Synthesis of Dipropyl Ether via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dipropyl ether using the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This document outlines the reaction's theoretical basis, detailed experimental protocols, and relevant quantitative data to assist researchers in the successful application of this chemical transformation.

Core Principles: The Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] This involves the reaction of an alkoxide ion with a primary alkyl halide.[1][3]

For the synthesis of this compound, the reaction involves two main steps:

-

Alkoxide Formation: A propanol molecule is deprotonated by a strong base, typically sodium metal or sodium hydride, to form the sodium propoxide nucleophile.[2][5]

-

Nucleophilic Attack: The newly formed propoxide ion then acts as a potent nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane).[5][6] This is a concerted, single-step reaction where the nucleophile performs a backside attack, leading to the displacement of the halide leaving group and the formation of the C-O-C ether linkage.[2][4]

To favor the SN2 pathway and minimize the competing E2 elimination reaction, which would result in the formation of propene, it is crucial to use a primary alkyl halide.[4]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the general laboratory procedure for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Sodium | 22.99 | 0.97 | 883 |

| 1-Propanol | 60.10 | 0.803 | 97 |

| 1-Bromopropane | 123.00 | 1.35 | 71 |

| This compound | 102.17 | 0.736 | 90-91 |

Table 2: Typical Reaction Conditions

| Parameter | Value |

| Reaction Temperature | 50-100 °C |

| Reaction Time | 1-8 hours |

| Solvents | Acetonitrile, N,N-dimethylformamide (DMF), or excess 1-propanol |

| Yield | 50-95% (laboratory scale) |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from a standard Williamson ether synthesis protocol.[5]

4.1 Materials and Reagents

-

Sodium (Na)

-

Anhydrous 1-Propanol

-

1-Bromopropane

-

Anhydrous Diethyl Ether

-

Deionized Water

-

Saturated NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

4.2 Stoichiometry

| Reagent | Moles | Equivalents |

| 1-Propanol | Excess | - |

| Sodium | 1.0 | 1.0 |

| 1-Bromopropane | 1.0 | 1.0 |

4.3 Procedure

4.3.1 Alkoxide Preparation

-

Under an inert atmosphere (e.g., nitrogen or argon), add 75 mL of anhydrous 1-propanol to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the 1-propanol at a rate that maintains a controllable reflux. The reaction is exothermic and produces hydrogen gas.

-

Once all the sodium has reacted and the solution has cooled, the sodium propoxide solution is ready for the next step.

4.3.2 Williamson Synthesis

-

Heat the sodium propoxide solution to a gentle reflux (approximately 60-70°C).

-

Add 12.3 g (0.1 mol) of 1-bromopropane dropwise from the dropping funnel over a period of 30 minutes.

-

Maintain the reflux with stirring for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a white precipitate (sodium bromide) will be observed.

4.3.3 Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 100 mL of deionized water to quench the reaction and dissolve the sodium bromide salt.

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of diethyl ether and shake well to extract the this compound. Separate the layers.

-

Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of saturated NaCl (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent (diethyl ether and excess 1-propanol) using a rotary evaporator.

4.3.4 Purification

-

The crude this compound is purified by fractional distillation.

-

Collect the fraction boiling at 90-91°C.

Safety Precautions

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water to produce flammable hydrogen gas and sodium hydroxide.[6][7] It should be handled under an inert atmosphere and away from water and other protic solvents.[6][7] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water, carbon dioxide, or halogenated extinguishing agents.[7]

-

1-Propanol: 1-Propanol is a flammable liquid and can cause eye and skin irritation. Handle in a well-ventilated area and away from ignition sources.

-

1-Bromopropane: 1-Bromopropane is a toxic and flammable liquid. Avoid inhalation and skin contact.

-

This compound: this compound is a flammable liquid and can form explosive peroxides upon storage, especially in the presence of air and light. Store in a cool, dark, and well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis. All procedures should be carried out in a fume hood.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. organicmystery.com [organicmystery.com]

- 7. Propyl ether - preparation and application - Georganics [georganics.sk]

Acid-Catalyzed Dehydration of Propanol for the Synthesis of Dipropyl Ether: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acid-catalyzed dehydration of propanol to synthesize dipropyl ether. The document details the underlying reaction mechanisms, comprehensive experimental protocols, and quantitative data on catalyst performance, offering valuable insights for professionals in chemical research and drug development.

Introduction

The acid-catalyzed dehydration of primary alcohols is a well-established and efficient method for the synthesis of symmetrical ethers. This compound, a significant solvent and potential fuel additive, can be effectively produced from propanol through this process. The reaction involves the elimination of a water molecule from two molecules of propanol, facilitated by a strong acid catalyst.

This guide will focus on the synthesis of this compound from 1-propanol, outlining the critical parameters that influence reaction yield and selectivity, including temperature, catalyst choice, and reaction conditions. A competing elimination reaction that produces propene will also be discussed as it represents the primary byproduct pathway.

Reaction Mechanisms

The formation of this compound from 1-propanol under acidic conditions predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. Temperature is a critical factor that dictates the favored reaction pathway; moderate temperatures favor ether formation, while higher temperatures promote an E2 elimination reaction, yielding propene.

SN2 Pathway to this compound

At temperatures around 140°C, the SN2 mechanism is the primary route for this compound synthesis.[1][2] The reaction proceeds in three main steps:

-

Protonation of the Alcohol: A proton (H⁺) from the acid catalyst protonates the hydroxyl group of a 1-propanol molecule, forming a good leaving group (water).[3]

-

Nucleophilic Attack: A second molecule of 1-propanol acts as a nucleophile, attacking the protonated propanol molecule and displacing the water molecule.[3]

-

Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and forming this compound.

E2 Pathway to Propene

At higher temperatures, typically above 170°C, the dehydration of propanol favors an E2 elimination mechanism, resulting in the formation of propene.[4][5] In this pathway, a proton is abstracted from a carbon adjacent to the protonated hydroxyl group, leading to the formation of a double bond and the elimination of water.

Quantitative Data on Catalyst Performance

The choice of catalyst and reaction temperature significantly impacts the conversion of propanol and the yield and selectivity of this compound. The following table summarizes data from a study comparing the performance of sulfuric acid (a homogeneous catalyst) and Amberlyst-36 (a heterogeneous catalyst) at various temperatures.[6]

| Catalyst | Temperature (°C) | Propanol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) |

| Sulfuric Acid | 100 | ~40 | ~18 | ~45 |

| 120 | ~75 | ~30 | ~40 | |

| 140 | 100 | ~42 | ~42 | |

| 160 | 100 | ~35 | ~35 | |

| Amberlyst-36 | 100 | ~15 | ~8 | ~50 |

| 120 | ~25 | ~12 | ~48 | |

| 140 | ~40 | ~18 | ~45 | |

| 160 | ~60 | ~25 | ~42 |

Data is approximated from graphical representations in the cited source.[6]

From the data, it is evident that sulfuric acid leads to higher propanol conversion and this compound yields compared to Amberlyst-36 across the tested temperature range. For sulfuric acid, the optimal temperature for this compound yield appears to be around 140°C.[6] Beyond this temperature, the yield begins to decrease, likely due to the increased formation of propene via the competing E2 elimination reaction.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound from 1-propanol using an acid catalyst. This protocol is a representative procedure based on established methods for the dehydration of primary alcohols.[1][2]

Materials and Equipment

-

1-Propanol

-

Concentrated sulfuric acid (98%) or phosphoric acid (85%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Distillation apparatus

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous calcium chloride

-

Boiling chips

Experimental Workflow

Step-by-Step Procedure

-

Apparatus Setup: Assemble a clean and dry reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle.

-

Reagent Addition: To the round-bottom flask, add a measured volume of 1-propanol and a few boiling chips.

-

Cooling: Place the flask in an ice-water bath to cool the propanol.

-

Catalyst Addition: Slowly and with caution, add a calculated amount of concentrated sulfuric acid or phosphoric acid to the cooled propanol while gently swirling the flask. The addition should be done dropwise to control the exothermic reaction.

-

Reaction: Remove the flask from the ice bath and place it in the heating mantle. Heat the mixture to maintain a gentle reflux at a temperature of approximately 140°C.[1][2] Allow the reaction to proceed for 2-4 hours.

-

Work-up: After the reflux period, turn off the heating and allow the mixture to cool to room temperature.

-

Washing: Transfer the cooled mixture to a separatory funnel. Wash the organic layer sequentially with an equal volume of cold water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride for about 30 minutes.

-

Purification: Filter the dried liquid to remove the calcium chloride. Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 90-91°C.

Conclusion

The acid-catalyzed dehydration of propanol is a straightforward and effective method for producing this compound. The success of the synthesis is highly dependent on careful control of the reaction temperature to favor the SN2 mechanism for ether formation over the competing E2 elimination pathway that yields propene. Homogeneous catalysts like sulfuric acid generally show higher activity, though heterogeneous catalysts offer advantages in terms of separation and reusability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully synthesize and optimize the production of this compound in a laboratory setting.

References

An In-depth Technical Guide to Dipropyl Ether: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dipropyl ether, focusing on its chemical structure, systematic nomenclature, physicochemical properties, and detailed synthetic protocols. The information is tailored for professionals in scientific research and development who require precise and actionable data.

Nomenclature and Structural Information

This compound, a symmetrical ether, is characterized by two n-propyl groups linked through an oxygen atom. Its systematic IUPAC name is 1-propoxypropane . It is also commonly referred to as di-n-propyl ether, propyl ether, or 4-oxaheptane.

Key Identifiers:

-

Molecular Formula: C₆H₁₄O

-

CAS Number: 111-43-3

-

Canonical SMILES: CCCOCCC

-

InChI Key: POLCUAVZOMRGSN-UHFFFAOYSA-N

The structural formula clearly illustrates the connectivity of the atoms.

Physicochemical and Spectroscopic Properties

This compound is a colorless, volatile, and flammable liquid with a characteristic sweet, ether-like odor.[1] It is less dense than water and only slightly soluble in it, but it is miscible with many organic solvents.[1] Key quantitative properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 88-91 °C |

| Melting Point | -122 °C |

| Density | 0.736 g/mL at 25 °C |

| Vapor Pressure | 55 mmHg at 20 °C |

| Flash Point | -18 °C (0 °F) |

| Solubility in Water | 3 g/L at 20 °C |

| log Kₒw (Octanol-Water) | 2.03 |

| Refractive Index (n²⁰/D) | 1.380 |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods. The key spectral features are summarized in Table 2. In ¹H NMR, the protons on the carbons adjacent to the oxygen atom (α-protons) are shifted downfield to approximately 3.4 ppm. In ¹³C NMR, these α-carbons appear in the 50-80 ppm range. The most characteristic feature in its IR spectrum is the strong C-O stretching vibration.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm) |

| IR | C-O Stretch (strong) | 1050 - 1150 cm⁻¹ |

| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | |

| ¹H NMR | -O-CH₂ -CH₂-CH₃ (triplet) | ~ 3.37 ppm |

| -O-CH₂-CH₂ -CH₃ (sextet) | ~ 1.59 ppm | |

| -O-CH₂-CH₂-CH₃ (triplet) | ~ 0.93 ppm | |

| ¹³C NMR | -O-C H₂- | ~ 75 ppm |

| -O-CH₂-C H₂- | ~ 23 ppm | |

| -O-CH₂-CH₂-C H₃ | ~ 11 ppm |

Synthesis of this compound

This compound is primarily synthesized via two established methods: the acid-catalyzed dehydration of 1-propanol, suitable for producing symmetrical ethers, and the Williamson ether synthesis, a more versatile method that can also produce unsymmetrical ethers.

This method involves the bimolecular dehydration of 1-propanol using a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, at elevated temperatures.[2] The reaction proceeds via an Sₙ2 mechanism where one protonated alcohol molecule is attacked by a second alcohol molecule. Temperature control is critical; at higher temperatures (>150 °C), the E2 elimination reaction to form propene becomes the dominant pathway.[3]

The Williamson ether synthesis is a versatile and widely used method that involves the reaction of an alkoxide with a primary alkyl halide.[4] For this compound, this involves two steps: first, the deprotonation of 1-propanol with a strong base (e.g., sodium hydride, NaH) to form sodium propoxide, followed by the Sₙ2 reaction of the propoxide nucleophile with a propyl halide (e.g., 1-bromopropane).

Experimental Protocols

The following are representative experimental procedures for the synthesis of this compound. Standard laboratory safety precautions, including the use of a fume hood and personal protective equipment, must be followed.

This protocol is adapted from the general procedure for the synthesis of symmetrical ethers from primary alcohols.

-

Apparatus Setup: Assemble a distillation apparatus using a 250 mL round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Reaction: To the 250 mL round-bottom flask, cautiously add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 100 mL (approx. 1.34 mol) of 1-propanol to the cooled acid with constant swirling. Add a few boiling chips.

-

Distillation: Heat the mixture gently using the heating mantle. The temperature of the vapor should be maintained below 100°C. The this compound (b.p. 90°C) and some unreacted propanol will co-distill with water. Continue the distillation until no more organic layer is observed in the distillate.

-

Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% sodium hydroxide solution (to neutralize any acidic residue), and then with 50 mL of brine (saturated NaCl solution).

-

Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and purify the crude ether by fractional distillation, collecting the fraction that boils between 88°C and 91°C.

This protocol is adapted from standard procedures for the Williamson ether synthesis.[5][6]

-

Alkoxide Formation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 50 mL of anhydrous tetrahydrofuran (THF). Cautiously add 2.4 g (0.1 mol) of sodium hydride (NaH, 60% dispersion in mineral oil).

-

Alcohol Addition: While stirring under a nitrogen atmosphere, slowly add 6.0 g (0.1 mol) of anhydrous 1-propanol dropwise to the NaH suspension. The mixture will effervesce (H₂ gas evolution). Stir at room temperature for 30 minutes after the addition is complete to ensure full formation of sodium propoxide.

-

Sₙ2 Reaction: Slowly add 12.3 g (0.1 mol) of 1-bromopropane to the reaction mixture. Heat the mixture to reflux and maintain reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding 50 mL of water to decompose any unreacted NaH. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (2 x 50 mL). Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. Purify the resulting crude product by distillation to yield pure this compound.

Safety and Handling

This compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[2] It must be handled in a well-ventilated area, away from ignition sources. Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[2] It is crucial to test for the presence of peroxides before heating or distilling and to store the ether in a cool, dark place, preferably under a nitrogen atmosphere and with an added stabilizer like butylated hydroxytoluene (BHT).[2]

References

- 1. Propyl ether - preparation and application - Georganics [georganics.sk]

- 2. Di-n-propyl ether - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

A Comprehensive Technical Guide to the Solubility of Dipropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of dipropyl ether in water and various organic solvents. The information is curated for professionals in research and development, particularly within the pharmaceutical industry, where understanding the solubility of ether compounds is crucial for process development, formulation, and purification.

Solubility of this compound

This compound, a symmetrical ether with the chemical formula (CH₃CH₂CH₂)₂O, exhibits solubility characteristics typical of a moderately polar compound. Its solubility is a critical parameter in its application as a solvent and in extraction processes.

Solubility in Water

This compound is slightly soluble in water. The solubility is inversely proportional to the temperature, a common characteristic for many organic liquids in water. The available quantitative data from various sources are summarized in Table 1. It is important to note the minor discrepancies in reported values, which may arise from differences in experimental methodologies and conditions.

Table 1: Quantitative Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g of water) | Equivalent ( g/100 mL of water) | Reference |

| 0 | 0.5676 | ~0.57 | [1] |

| 10 | 0.4083 | ~0.41 | [1] |

| 20 | 0.3 | ~0.3 | [1] |

| 20 | Not specified | 0.3 | [2] |

| 25 | 0.2494 | ~0.25 | [1] |

| 25 | Not specified | 0.25 | [3][4] |

| 25 | Not specified | ~0.49 (4.9x10³ mg/L) | [3] |

Solubility in Organic Solvents

This compound is generally characterized as being soluble to very soluble in a wide range of common organic solvents.[1][3][5] This high degree of solubility is attributed to its ether functional group and alkyl chains, which allow for effective van der Waals interactions and dipole-dipole interactions with other organic molecules. While extensive quantitative data is limited in publicly available literature, qualitative descriptions and miscibility information are summarized in Table 2.

Table 2: Solubility of this compound in Common Organic Solvents

| Organic Solvent | Qualitative Solubility/Miscibility |

| Ethanol | Very Soluble / Miscible[1][5] |

| Diethyl Ether | Very Soluble / Miscible[1][5] |

| Acetone | Soluble |

| Chloroform | Miscible |

| Dimethyl Sulfoxide (DMSO) | Data for the isomer diisopropyl ether shows solubility of 11 g/100 mL. This compound is expected to be soluble. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The methodologies outlined below are standard practices for determining the solubility of a liquid like this compound in various solvents.

Determination of Solubility in Water (Shake-Flask Method - OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances and is described in OECD Guideline 105.[3][6][7]

Principle: A surplus of the test substance (this compound) is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature water bath or shaker.

-

Separatory funnels or flasks with stoppers.

-

Centrifuge (optional).

-

Analytical balance.

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification.

Procedure:

-

Preparation: A predetermined volume of high-purity water is placed into a flask.

-

Addition of Solute: An excess amount of this compound is added to the water. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand in the constant temperature bath for at least 24 hours to allow for the complete separation of the aqueous and organic phases. If necessary, centrifugation can be used to aid separation.

-

Sampling: A sample of the aqueous phase is carefully withdrawn using a syringe or pipette, ensuring that no undissolved this compound is included.

-

Quantification: The concentration of this compound in the aqueous sample is determined using a pre-calibrated analytical method, such as gas chromatography with a flame ionization detector (GC-FID).

-

Data Reporting: The solubility is reported in g/100 mL or other appropriate units at the specified temperature.

Determination of Solubility in Organic Solvents

For determining the solubility in organic solvents where this compound is expected to be highly soluble or miscible, a slightly different approach is often taken to determine the point of miscibility.

Principle: The two liquids are mixed in varying proportions to visually determine if they form a single homogeneous phase at a specific temperature.

Apparatus:

-

Graduated cylinders or burettes.

-

Test tubes or vials with stoppers.

-

Vortex mixer.

-

Constant temperature bath.

Procedure:

-

Preparation of Mixtures: A series of mixtures of this compound and the organic solvent are prepared in known volume or mass ratios in sealed test tubes.

-

Equilibration and Observation: The test tubes are placed in a constant temperature bath and are vigorously mixed using a vortex mixer. After mixing, they are allowed to stand and are visually inspected for the presence of a single phase or two distinct layers.

-

Determination of Miscibility: If a single phase is observed across all proportions, the two liquids are considered miscible. If two phases are observed at certain ratios, the compositions of the conjugate phases at equilibrium can be determined by analyzing each layer.

-

Quantitative Analysis (if not miscible): If the liquids are not fully miscible, the shake-flask method described for water can be adapted. The solvent is saturated with this compound, and the concentration in the solvent phase is determined analytically.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in a solvent, based on the shake-flask method.

Caption: Generalized workflow for determining the solubility of this compound.

References

Dipropyl Ether: A Comprehensive Technical Guide to Vapor Pressure and Boiling Point Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the vapor pressure and boiling point data for dipropyl ether. The information is presented in a clear and concise format, with a focus on providing the detailed experimental methodologies required for accurate and reproducible research.

Core Physical Properties

This compound, also known as 1-propoxypropane, is a colorless liquid with a characteristic ether-like odor.[1][2] It is less dense than water and is slightly soluble in it.[2][3] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H14O | [1][4] |

| Molar Mass | 102.17 g/mol | [2] |

| Boiling Point | 89-91 °C | [2] |

| Melting Point | -122 °C | [1][2] |

| Vapor Pressure | 55 mmHg at 20 °C | |

| 62.5 mmHg | [2] |

Vapor Pressure Data

The vapor pressure of a liquid is a critical parameter in many scientific and industrial applications, including distillation, process design, and safety assessments. The relationship between the vapor pressure of this compound and temperature can be accurately described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are the Antoine coefficients specific to the substance.

The following table summarizes the Antoine equation coefficients for this compound found in the literature.

| A | B | C | Temperature Range (K) | Source |

| 4.06951 | 1254.781 | -54.33 | 299.74 - 361.80 | |

| 4.01971 | 1227.47 | -57.449 | 312.9 - 371.33 |

Experimental Protocols

Accurate determination of vapor pressure and boiling point is paramount for the reliable application of this data. The following sections detail the methodologies employed in the cited experiments.

Boiling Point Determination by Ebulliometry

The boiling point of this compound is typically determined using an ebulliometer, a device designed for the precise measurement of the boiling point of liquids. A common approach is the comparative ebulliometry method.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for determining the boiling point of this compound using an ebulliometer.

Methodology:

-

Sample Purification: The this compound sample is purified, typically by fractional distillation, to remove any impurities that could affect the boiling point.

-

Apparatus Setup: A calibrated ebulliometer is charged with the purified this compound. The apparatus is designed to ensure that the thermometer bulb is continuously bathed in the vapor of the boiling liquid, which is in equilibrium with the liquid phase.

-

Heating and Equilibrium: The sample is heated to a steady boil. The design of the ebulliometer ensures that superheating is minimized and that a true vapor-liquid equilibrium is established.

-

Temperature and Pressure Measurement: The equilibrium temperature, which is the boiling point at the measured pressure, is recorded using a high-precision, calibrated thermometer (e.g., a platinum resistance thermometer). The ambient atmospheric pressure is simultaneously recorded using a calibrated barometer.

-

Data Correction: The observed boiling point is corrected to the standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or other appropriate correlations.

Vapor Pressure Determination by the Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a pure liquid as a function of temperature.

Logical Relationship: Static Vapor Pressure Measurement

Caption: The relationship between a pure liquid, its vapor, and the measured vapor pressure at a controlled temperature.

Methodology:

-

Sample Degassing: A sample of high-purity this compound is placed in a thermostatted equilibrium cell. The sample is thoroughly degassed to remove any dissolved air or other non-condensable gases. This is a critical step and is often achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Apparatus and Temperature Control: The equilibrium cell is connected to a high-precision pressure transducer. The entire assembly is placed in a thermostat bath with a temperature stability of at least ±0.01 K.

-

Equilibrium Establishment: The sample is brought to the desired temperature and allowed to reach thermal and vapor-liquid equilibrium. This is indicated by a stable pressure reading over a prolonged period.

-

Pressure Measurement: The pressure at equilibrium, which is the vapor pressure of the this compound at that specific temperature, is recorded.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature. This data can then be fitted to a vapor pressure equation, such as the Antoine equation.

The vapor-liquid equilibrium data for systems containing this compound have been measured using an ebulliometric method.[5] In this method, the compositions of both the liquid and vapor phases in equilibrium are determined at a constant temperature.[5] The total vapor pressure of the system is also measured.[5] The compositions can be determined by measuring a physical property that varies with composition, such as density.[5]

References

An In-Depth Technical Guide to Understanding Peroxide Formation in Dipropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical issue of peroxide formation in dipropyl ether. Understanding the mechanisms, risks, and mitigation strategies associated with peroxide formation is paramount for ensuring laboratory safety and the integrity of experimental results. This document details the underlying chemistry, influencing factors, detection methods, and procedures for the safe handling and disposal of peroxidized this compound.

The Chemistry of Peroxide Formation

Peroxide formation in ethers like this compound is a well-documented phenomenon that occurs through a free-radical chain reaction known as autooxidation. This process is initiated by the reaction of the ether with molecular oxygen, particularly in the presence of initiators such as light or heat.[1]

The general mechanism involves three key stages: initiation, propagation, and termination. The propagation phase is a cyclic process where an ether radical reacts with oxygen to form a peroxy radical, which then abstracts a hydrogen atom from another ether molecule, regenerating the ether radical and forming a hydroperoxide. These hydroperoxides can further react to form dangerously explosive polymeric peroxides and other degradation products.

Signaling Pathway of Peroxide Formation

The following diagram illustrates the free-radical chain reaction of peroxide formation in this compound.

Factors Influencing Peroxide Formation

Several factors can significantly accelerate the rate of peroxide formation in this compound:

-

Exposure to Air (Oxygen): Oxygen is a critical reactant in the autooxidation process. Containers that have been opened, are not sealed properly, or have a large headspace of air are at a higher risk.[1]

-

Exposure to Light: Ultraviolet (UV) light can initiate the free-radical chain reaction, significantly increasing the rate of peroxide formation.[2] For this reason, peroxide-forming chemicals should be stored in opaque or amber-colored containers.

-

Elevated Temperatures: Heat provides the activation energy for the initiation step and accelerates the overall reaction rate.[1]

-

Presence of Contaminants: Certain metal ions can act as catalysts, promoting the formation of peroxides.[1]

-

Absence of Inhibitors: Many commercial ethers are supplied with inhibitors, such as butylated hydroxytoluene (BHT), which act as radical scavengers to quench the chain reaction.[3] Distillation of the ether will remove these inhibitors, making the purified solvent highly susceptible to peroxide formation.

Quantitative Analysis of Peroxide Formation

Obtaining precise quantitative data on the rate of peroxide formation in this compound under various storage conditions is challenging as it depends on multiple variables. However, studies on analogous ethers provide valuable insights into the potential timeline for peroxide accumulation. For instance, diisopropyl ether is known to form peroxides more readily than diethyl ether.[4]

The following table provides representative data for peroxide formation in a common laboratory ether, Tetrahydrofuran (THF), under different storage conditions. This data is intended to be illustrative of the potential for peroxide accumulation and to emphasize the importance of regular testing.

| Storage Time (Months) | Condition A: Amber Bottle, Dark, No Inhibitor (ppm) | Condition B: Clear Bottle, Exposed to Light, No Inhibitor (ppm) | Condition C: Amber Bottle, Dark, With Inhibitor (ppm) |

| 0 | < 1 | < 1 | < 1 |

| 1 | 5 - 15 | 20 - 50 | < 2 |

| 3 | 25 - 50 | > 100 (Dangerous) | < 5 |

| 6 | > 80 (Dangerous) | Significantly > 100 | 5 - 10 |

| 12 | Significantly > 100 | Significantly > 100 | 10 - 20 |

Note: Peroxide concentrations above 80-100 ppm are generally considered hazardous. This table is for illustrative purposes; actual peroxide formation rates can vary. Regular testing is crucial.

Experimental Protocols for Peroxide Detection

Regular testing of stored this compound for the presence of peroxides is a critical safety measure. Several methods are available, ranging from simple qualitative tests to more quantitative analyses.

Qualitative Test: Potassium Iodide (KI) Method

This method provides a rapid visual indication of the presence of peroxides.

Materials:

-

Sample of this compound

-

Glacial acetic acid

-

Potassium iodide (KI), solid or 10% aqueous solution

-

Test tube

Procedure:

-

In a clean test tube, add approximately 1 mL of the this compound sample.

-

Add an equal volume of glacial acetic acid.

-

Add a small crystal of potassium iodide or a few drops of a freshly prepared 10% potassium iodide solution.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the layers to separate.

Interpretation of Results:

-

No color change: Peroxides are likely absent or at a very low concentration.

-

Pale yellow to yellow color: Indicates the presence of a low to moderate concentration of peroxides.

-

Brown color: Indicates a high and potentially dangerous concentration of peroxides.

Semi-Quantitative Test: Peroxide Test Strips

Commercially available peroxide test strips offer a convenient and semi-quantitative method for determining peroxide concentration.

Materials:

-

Sample of this compound

-

Peroxide test strips (e.g., EM-Quant®)

-

Distilled water (if required by the manufacturer)

Procedure:

-

Follow the specific instructions provided by the test strip manufacturer.

-

Typically, the strip is briefly dipped into the this compound sample.

-

After a specified time, the color of the test pad is compared to the color chart provided with the strips to estimate the peroxide concentration in parts per million (ppm).

Experimental Workflow for Peroxide Testing

The following diagram outlines the logical workflow for the routine testing of this compound for peroxides.

Prevention and Removal of Peroxides

The safest approach to managing peroxide-forming chemicals is to prevent the formation of peroxides in the first place.

Prevention Strategies:

-

Purchase small quantities: Only purchase amounts of this compound that will be consumed within a short period.

-

Date and label containers: Clearly mark containers with the date received and the date opened.

-

Store properly: Keep containers in a cool, dark, and dry place, away from heat and light sources. Ensure containers are tightly sealed.[2]

-

Use inhibitors: When possible, purchase this compound that contains an inhibitor.[3]

-

Inert atmosphere: For highly sensitive applications or long-term storage of uninhibited ether, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen exposure.

Removal of Peroxides: If low to moderate levels of peroxides are detected, they can be removed before use. Caution: Peroxide removal procedures should only be performed by trained personnel in a controlled environment.

-

Activated Alumina: Passing the peroxidized ether through a column of activated alumina can effectively remove hydroperoxides.[1]

-

Ferrous Sulfate: Shaking the ether with a freshly prepared solution of ferrous sulfate can reduce peroxides.[1]

Conclusion

The formation of peroxides in this compound is a significant safety hazard that requires diligent management in any research or development setting. By understanding the underlying chemistry, being aware of the factors that promote peroxide formation, and implementing a regular testing and safe handling protocol, the risks associated with this common laboratory solvent can be effectively mitigated. Always consult your institution's specific safety guidelines and procedures for handling peroxide-forming chemicals.

References

Technical Overview of Dipropyl Ether: Properties and Identification

This document provides essential physicochemical data for dipropyl ether, a significant compound in various research and industrial applications. The information is presented to support researchers, scientists, and professionals in drug development and other scientific fields.

Physicochemical Data

This compound, also known as propyl ether, is an organic compound with the chemical formula C₆H₁₄O.[1][2][3] Key identifying information is summarized in the table below for quick reference.

| Property | Value |

| CAS Registry Number | 111-43-3[1][2][3] |

| Molecular Weight | 102.17 g/mol [1][3] |

| Molecular Formula | C₆H₁₄O[1][2][3] |

| Empirical Formula | C₆H₁₄O[1] |

| EC Number | 203-869-6[1] |

Experimental Protocols

The determination of the CAS (Chemical Abstracts Service) Registry Number is a standardized process managed by the American Chemical Society. Each number is a unique numerical identifier assigned to a single chemical substance. It is assigned as new substances are identified and entered into the CAS REGISTRY database.

The molecular weight of a compound like this compound is typically determined using mass spectrometry. In this technique, a sample is ionized, and the ions are separated based on their mass-to-charge ratio. This allows for a precise calculation of the molecular mass of the compound. The NIST (National Institute of Standards and Technology) Chemistry WebBook provides a molecular weight of 102.1748 for this compound.[2][4]

Compound Identification Workflow

The logical flow for identifying and characterizing a chemical compound such as this compound involves cross-referencing its various identifiers. The CAS number serves as a universal standard, linking to a wealth of data including its molecular formula and weight.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dipropyl Ether for Chemical Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermodynamic properties of dipropyl ether (also known as di-n-propyl ether or 1-propoxypropane). Accurate thermodynamic data is fundamental for the precise modeling of chemical processes, reaction kinetics, and phase equilibria, which are critical in fields ranging from chemical synthesis and process design to pharmaceutical development. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and illustrates the relationships between these properties.